Neboglamine

Catalog No.
S536916
CAS No.
163000-63-3
M.F
C13H24N2O3
M. Wt
256.34 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Neboglamine

CAS Number

163000-63-3

Product Name

Neboglamine

IUPAC Name

(4S)-4-amino-5-[(4,4-dimethylcyclohexyl)amino]-5-oxopentanoic acid

Molecular Formula

C13H24N2O3

Molecular Weight

256.34 g/mol

InChI

InChI=1S/C13H24N2O3/c1-13(2)7-5-9(6-8-13)15-12(18)10(14)3-4-11(16)17/h9-10H,3-8,14H2,1-2H3,(H,15,18)(H,16,17)/t10-/m0/s1

InChI Key

VCRGLZYPNNAVRP-JTQLQIEISA-N

SMILES

CC1(CCC(CC1)NC(=O)C(CCC(=O)O)N)C

Solubility

Soluble in DMSO

Synonyms

(S)-4-amino-5-((4,4-dimethylcyclohexyl)amino)-5-oxopentanoic acid, (S)-4-amino-N-(4,4-dimethylcyclohexyl)glutaramic acid, 4-amino-5-((4,4-dimethylcyclohexyl)amino)-5-oxopentanoic acid, CR 2249, CR-2249, CR2249, neboglamine

Canonical SMILES

CC1(CCC(CC1)NC(=O)C(CCC(=O)O)N)C

Isomeric SMILES

CC1(CCC(CC1)NC(=O)[C@H](CCC(=O)O)N)C

Description

The exact mass of the compound Neboglamine is 256.1787 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Valerates - Pentanoic Acids - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Neboglamine, also known by its developmental code names CR-2249 and XY-2401, is a positive allosteric modulator of the glycine site on the N-methyl-D-aspartate receptor. Its molecular formula is C₁₃H₂₄N₂O₃, with a molar mass of 256.346 g·mol⁻¹ . The compound is primarily investigated for its potential in treating schizophrenia and cocaine dependence due to its ability to enhance cognitive functions and promote neuronal growth in animal models .

  • Oxidation: This process can convert Neboglamine into oxidized derivatives using agents like hydrogen peroxide or potassium permanganate.
  • Reduction: Reducing agents such as sodium borohydride can transform Neboglamine into its reduced forms.
  • Substitution: The compound can participate in substitution reactions where functional groups are replaced with other groups.

The specific products formed from these reactions depend on the reagents and conditions utilized.

Neboglamine has shown significant biological activity, particularly in relation to the N-methyl-D-aspartate receptor. It enhances synaptic transmission by modulating receptor activity, which has implications for cognitive enhancement and neuroprotection. Studies indicate that Neboglamine can:

  • Increase neuronal activation in key brain regions associated with cognitive functions.
  • Provide neuroprotective effects against neuronal degeneration induced by ischemic conditions .
  • Potentially serve as an antipsychotic agent by reversing phencyclidine-induced behavioral alterations in animal models .

The synthesis of Neboglamine typically involves the reaction of 4,4-dimethylcyclohexylamine with L-glutamine. This reaction occurs under controlled conditions to optimize yield and purity. Industrial production follows similar routes but employs advanced purification techniques like chromatography to ensure high-quality output suitable for pharmaceutical applications .

Synthetic Routes and Reaction Conditions

  • Temperature: Controlled to favor product formation.
  • Solvents: Various solvents may be used depending on the desired properties.
  • Catalysts: Specific catalysts may be employed to enhance reaction efficiency.

Neboglamine is being explored for several applications:

  • Psychiatric Treatment: Investigated for its potential in treating schizophrenia and cocaine dependence.
  • Cognitive Enhancement: Shown to improve cognitive functions in animal models, making it a candidate for nootropic applications.
  • Neuroprotection: Its ability to protect neurons from degeneration positions it as a valuable compound in neuroprotective therapies .

Research has demonstrated that Neboglamine interacts significantly with the N-methyl-D-aspartate receptor system. Its modulation of this receptor's glycine site suggests it could be effective in addressing cognitive deficits associated with psychiatric disorders. Interaction studies have shown that Neboglamine can restore NMDA-mediated neurotransmitter release disrupted by antagonists like phencyclidine .

Several compounds share structural or functional similarities with Neboglamine. Below is a comparison highlighting its uniqueness:

CompoundStructure/FunctionalityUnique Features
D-serineEndogenous NMDA receptor co-agonistNaturally occurring amino acid; enhances NMDA function
GlycineSimple amino acid involved in neurotransmissionActs at the same glycine site but lacks structural complexity
ClozapineAtypical antipsychoticPrimarily dopamine antagonist; broader pharmacological profile
HaloperidolTypical antipsychoticPrimarily dopamine D2 receptor antagonist; different mechanism of action

Neboglamine stands out due to its specific modulation of the glycine site on the N-methyl-D-aspartate receptor, which differentiates it from other compounds that primarily act on dopamine receptors or lack such specificity.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

-1.3

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

3

Exact Mass

256.17869263 g/mol

Monoisotopic Mass

256.17869263 g/mol

Heavy Atom Count

18

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

12EA34U5B8

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

163000-63-3

Wikipedia

Neboglamine

Dates

Modify: 2023-07-15
1: Chiusaroli R, Garofalo P, Espinoza S, Neri E, Caselli G, Lanza M. Antipsychotic-like effects of the N-methyl-D-aspartate receptor modulator neboglamine: an immunohistochemical and behavioural study in the rat. Pharmacol Res. 2010 May;61(5):430-6. doi: 10.1016/j.phrs.2009.12.010. PubMed PMID: 20045056.
2: Lanza M, Bonnafous C, Colombo S, Revel L, Makovec F. Characterization of a novel putative cognition enhancer mediating facilitation of glycine effect on strychnine-resistant sites coupled to NMDA receptor complex. Neuropharmacology. 1997 Aug;36(8):1057-64. PubMed PMID: 9294970.
3: Pittaluga A, Vaccari D, Raiteri M. The "kynurenate test", a biochemical assay for putative cognition enhancers. J Pharmacol Exp Ther. 1997 Oct;283(1):82-90. PubMed PMID: 9336311.
4: Garofalo P, Colombo S, Lanza M, Revel L, Makovec F. CR 2249: a new putative memory enhancer. Behavioural studies on learning and memory in rats and mice. J Pharm Pharmacol. 1996 Dec;48(12):1290-7. PubMed PMID: 9004193.

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